N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-(4-ethylphenoxy)-N-(3-fluorobenzyl)acetamide
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Overview
Description
N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-(4-ethylphenoxy)-N-(3-fluorobenzyl)acetamide is a synthetic organic compound It is characterized by the presence of a dioxidotetrahydrothiophene ring, an ethylphenoxy group, and a fluorobenzyl group attached to an acetamide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-(4-ethylphenoxy)-N-(3-fluorobenzyl)acetamide typically involves multi-step organic reactions. The key steps may include:
Formation of the dioxidotetrahydrothiophene ring: This can be achieved through the oxidation of tetrahydrothiophene using oxidizing agents such as hydrogen peroxide or peracids.
Attachment of the ethylphenoxy group: This step may involve a nucleophilic substitution reaction where an ethylphenol derivative reacts with an appropriate leaving group.
Introduction of the fluorobenzyl group: This can be done through a Friedel-Crafts alkylation reaction using a fluorobenzyl halide and a Lewis acid catalyst.
Formation of the acetamide backbone: This step involves the reaction of an amine with an acyl chloride or anhydride to form the acetamide linkage.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-(4-ethylphenoxy)-N-(3-fluorobenzyl)acetamide can undergo various chemical reactions, including:
Oxidation: The dioxidotetrahydrothiophene ring can be further oxidized under strong oxidizing conditions.
Reduction: The compound can be reduced to remove the dioxidotetrahydrothiophene ring or to modify other functional groups.
Substitution: The ethylphenoxy and fluorobenzyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, peracids.
Reduction: Lithium aluminum hydride, hydrogen gas with a metal catalyst.
Substitution: Halogenated reagents, nucleophiles, and appropriate catalysts.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation may yield sulfone derivatives, while reduction may yield simpler hydrocarbons.
Scientific Research Applications
N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-(4-ethylphenoxy)-N-(3-fluorobenzyl)acetamide may have several scientific research applications, including:
Medicinal Chemistry: Potential use as a drug candidate for various therapeutic areas.
Materials Science: Use in the development of advanced materials with specific properties.
Industrial Chemistry: Application as a precursor or intermediate in the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-(4-ethylphenoxy)-N-(3-fluorobenzyl)acetamide would depend on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects. The pathways involved would be elucidated through detailed biochemical and pharmacological studies.
Comparison with Similar Compounds
Similar Compounds
- N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-(4-methylphenoxy)-N-(3-fluorobenzyl)acetamide
- N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-(4-ethylphenoxy)-N-(3-chlorobenzyl)acetamide
Uniqueness
N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-(4-ethylphenoxy)-N-(3-fluorobenzyl)acetamide may exhibit unique properties due to the specific combination of functional groups, which can influence its reactivity, stability, and biological activity. Comparing it with similar compounds can highlight differences in these properties and potential advantages in specific applications.
Properties
Molecular Formula |
C21H24FNO4S |
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Molecular Weight |
405.5 g/mol |
IUPAC Name |
N-(1,1-dioxothiolan-3-yl)-2-(4-ethylphenoxy)-N-[(3-fluorophenyl)methyl]acetamide |
InChI |
InChI=1S/C21H24FNO4S/c1-2-16-6-8-20(9-7-16)27-14-21(24)23(19-10-11-28(25,26)15-19)13-17-4-3-5-18(22)12-17/h3-9,12,19H,2,10-11,13-15H2,1H3 |
InChI Key |
SYTIESVQZHXZBA-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=C(C=C1)OCC(=O)N(CC2=CC(=CC=C2)F)C3CCS(=O)(=O)C3 |
Origin of Product |
United States |
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